molecular formula C15H13FN6O4S B2386641 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 921084-74-4

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B2386641
CAS RN: 921084-74-4
M. Wt: 392.37
InChI Key: JYHNFKATCGKHAT-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C15H13FN6O4S and its molecular weight is 392.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Molecular Synthesis and Computational Study : A study focused on the synthesis and characterization of a related sulfonamide molecule, which involved detailed structural analysis using spectroscopic tools and computational methods (Murthy et al., 2018).

  • Sulfonylcarbamimidic Azides Synthesis : Research on the treatment of o-nitrobenzenesulfonyl chloride with amines led to the synthesis of various sulfonylcarbamimidic azides, demonstrating the compound's versatility in chemical synthesis (PeetNorton et al., 1987).

Medical and Biological Applications

  • Cyclooxygenase-2 Inhibition Studies : A related compound was synthesized and evaluated for its potential as a cyclooxygenase-2 inhibitor, which is significant in developing treatments for inflammation and pain (Al-Hourani et al., 2016).

  • Anticancer and Anti-HCV Potential : Celecoxib derivatives, structurally similar to the mentioned compound, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).

Other Research Applications

  • Quantum Chemical Studies for Corrosion Inhibition : The compound's derivatives were studied using quantum chemical calculations and molecular dynamics simulations for their potential as corrosion inhibitors (Kaya et al., 2016).

  • Photodynamic Therapy Applications : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlighted their potential use in photodynamic therapy for cancer treatment due to their singlet oxygen quantum yield properties (Pişkin et al., 2020).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O4S/c1-10-2-5-13(22(23)24)8-14(10)27(25,26)17-9-15-18-19-20-21(15)12-6-3-11(16)4-7-12/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHNFKATCGKHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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